

# In Vitro Efficacy and Mechanisms of Action

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## Compound Focus: Soraprazan

CAS No.: 261944-46-1

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The table below summarizes the primary in vitro targets and measured efficacies of **Soraprazan**.

Target / Biological System	Key Quantitative Findings (IC <sub>50</sub> , K <sub>i</sub> , K <sub>d</sub> )	Observed Effects & Mechanism
<p>  <b>Gastric H<sup>+</sup>,K<sup>+</sup>-ATPase</b> [1] [2]   • IC<sub>50</sub>: <b>0.19 μM</b> (in isolated gastric glands) • K<sub>i</sub>: <b>6.4 nM</b> • K<sub>d</sub>: <b>28.27 nM</b> (binding affinity)   • Potent, reversible, <b>potassium-competitive acid blocker (P-CAB)</b>. • Binds specifically to the K<sup>+</sup> site of H<sup>+</sup>,K<sup>+</sup>-ATPase, inhibiting gastric acid secretion [1].     <b>Lipofuscin Removal (RPE cells)</b> [3] [4]   Data is primarily observational from in vitro and ex vivo models.   • Removes <b>existing lipofuscin</b> granules from retinal pigment epithelium (RPE) cells (demonstrated in aged human RPE cells and a Stargardt's disease mouse model). • The process, <b>lipofuscinolysis</b>, may involve generation of reactive oxygen species (ROS) [4].     <b>Lifespan Extension (C. elegans)</b> [5] [6]   Significant lifespan extension at 50-200 μM.   • Activates a <b>lysosome-to-nucleus signaling pathway</b>. • Upregulates lysosomal lipases (e.g., <i>lipl-1</i>, <i>lbp-8</i>) and genes for xenobiotic detoxification (e.g., <i>cyp-35A</i> subfamily, <i>gst-5</i>) [5] [6].  </p>		

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from key studies.

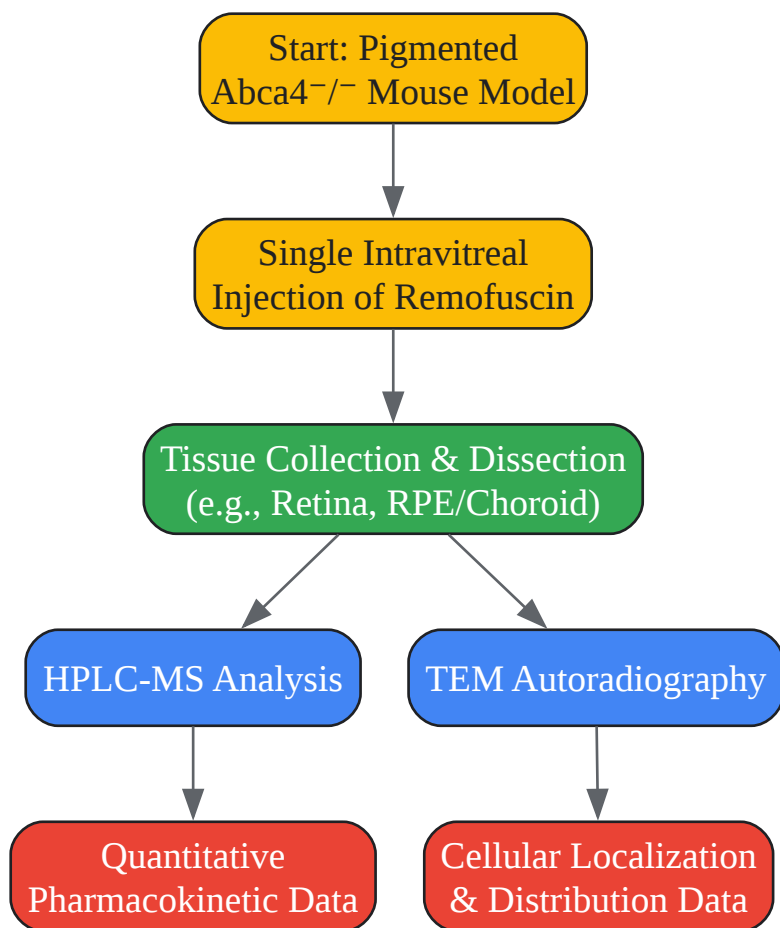
## Enzyme Assay for H<sup>+</sup>,K<sup>+</sup>-ATPase Inhibition [1]

- **Reaction System:** The assay uses **ion-leaky vesicles** or **isolated gastric glands** as the source of gastric H<sup>+</sup>,K<sup>+</sup>-ATPase.
- **Inhibition Measurement:** Different concentrations of **Soraprazan** are added to the system. The **IC<sub>50</sub> value** (the concentration that inhibits 50% of enzyme activity) is calculated based on the change in ATPase activity with increasing drug concentration.
- **Binding Affinity:** The inhibition constant (**K<sub>i</sub>**) and dissociation constant (**K<sub>d</sub>**) can be determined through kinetic analysis and binding studies, respectively.

## Pharmacokinetic and Distribution Study in Mouse Eyes [3] [7]

- **Animal Model:** **Pigmented Abca4<sup>-/-</sup> mice** (a model for Stargardt's disease and increased lipofuscinogenesis), aged 5-7 months.
- **Drug Administration:** A single **intravitreal injection** of a suspension containing 40 µg of remofuscin (**Soraprazan**) in 2 µL of PBS with 1% DMSO.
- **Tissue Processing:** After euthanasia at various time points, eyes are enucleated and dissected into parts (e.g., cornea, lens, vitreous, retina, RPE/choroid complex). Tissues are weighed and stored at -80°C until analysis.
- **Concentration Measurement:** **High-performance liquid chromatography combined with mass spectroscopy (HPLC-MS)** is used to quantify the time course of remofuscin concentrations in different eye tissues.
- **Cellular Localization:** **Transmission electron microscopic (TEM) autoradiography** using <sup>3</sup>H-labelled remofuscin is employed to visualize the drug's penetration and distribution within eye sections at a high intracellular resolution.

The following workflow diagram illustrates the key stages of this ocular distribution study:

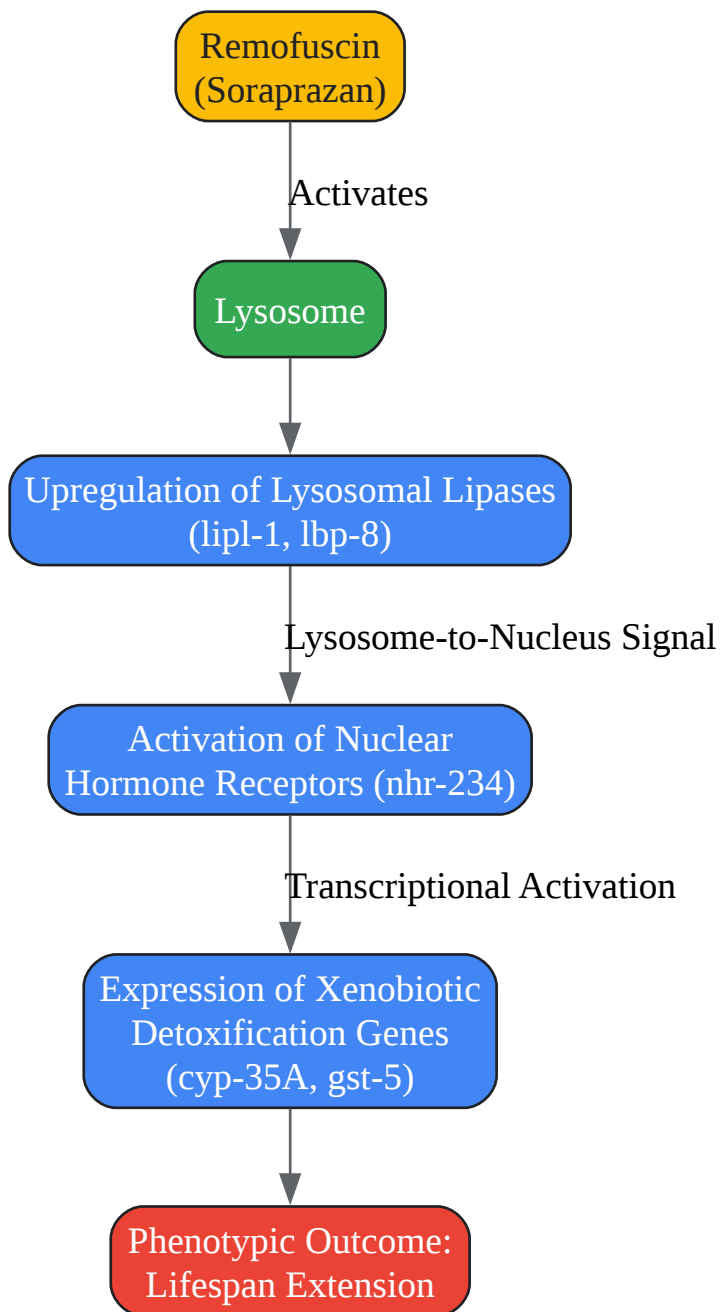


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## C. elegans Lifespan Assay and Mechanism Study [5] [6]

- **Model Organism:** Wild-type (N2) *Caenorhabditis elegans* and various loss-of-function mutant strains.
- **Treatment:** Worms are grown on agar plates containing **0 μM (control), 50 μM, 100 μM, or 200 μM** remofuscin.
- **Lifespan Measurement:** The survival of worms is monitored over time to calculate the mean lifespan. Statistical analysis (e.g., log-rank test) determines significance.
- **Mechanism Investigation:**
  - **Gene Expression Analysis:** Microarray analysis and RT-qPCR are used to measure changes in the expression of genes related to lysosomes, lipid metabolism, and detoxification.
  - **Functional Validation:** The experiment is repeated using mutant worms with deletions in key genes (e.g., *lipl-1*, *nhr-234*, *cyp-35A1*) to confirm their role in the lifespan-extending effect.

The proposed lysosome-to-nucleus signaling pathway activated by **Soraprazan** in *C. elegans* is illustrated below:



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## Research Context and Status

- **Orphan Drug Designation:** Remofuscin has received **Orphan Medicinal Product Designation** for the treatment of Stargardt's disease in both the USA and the European Union (EU/3/13/1208) [3].
- **Clinical Development:** A proof-of-concept clinical trial named "**STARTT**" (Stargardt Remofuscin Treatment Trial) was funded by the EU's Horizon 2020 program (grant agreement No 779 317). It is a

multi-national, double-masked, placebo-controlled trial evaluating the **safety and efficacy of oral Soraprazan** in Stargardt disease (EudraCT Number: 2018-001496-20) [8] [3].

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